molecular formula C11H8N2O B8790565 2-(Quinolin-8-yloxy)acetonitrile CAS No. 58889-09-1

2-(Quinolin-8-yloxy)acetonitrile

Cat. No.: B8790565
CAS No.: 58889-09-1
M. Wt: 184.19 g/mol
InChI Key: XWSRLDYVUAOERK-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)acetonitrile is a nitrile-substituted quinoline derivative characterized by a quinoline core with an oxygen-linked acetonitrile group at the 8-position. The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline is replaced by a cyanoethyl group using chloroacetonitrile under basic conditions, analogous to methods described for ethyl 2-(quinolin-8-yloxy)acetate . Its nitrile group imparts strong electron-withdrawing properties, influencing electronic delocalization and reactivity.

Properties

CAS No.

58889-09-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-quinolin-8-yloxyacetonitrile

InChI

InChI=1S/C11H8N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2

InChI Key

XWSRLDYVUAOERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC#N)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

  • Biological Activity: While 2-(quinolin-8-yloxy)acetohydrazide derivatives show weak antimicrobial activity , chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid modifies force constants and electronic structure, suggesting that substituent choice critically influences bioactivity .
  • Coordination Chemistry: Quinoline-8-yloxy derivatives act as N,O-chelating ligands. The nitrile group in 2-(quinolin-8-yloxy)acetonitrile may reduce ligand flexibility compared to ester or amide analogs, as seen in Cu(II) and Zn(II) complexes .

Spectroscopic and Computational Insights

  • Vibrational Spectra: Chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid shifts vibrational modes compared to non-chlorinated analogs, highlighting substituent effects on spectral profiles . Similar shifts are expected for nitrile-containing derivatives.
  • DFT Studies: Conformational analysis of (5-chloro-quinolin-8-yloxy)acetic acid reveals three stable gas-phase conformers, suggesting that this compound may also exhibit multiple conformations influencing solid-state packing and reactivity .

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